
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two primary reactive sites:
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Pyrrolidine-2,5-dione (succinimide) core : Prone to nucleophilic attack, ring-opening reactions, and hydrolysis.
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Methoxyphenyl substituents : Electron-rich aromatic systems susceptible to electrophilic substitution.
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Anilino group (-NH-) : Capable of participating in condensation, alkylation, or acylation reactions.
Hydrolysis of the Succinimide Ring
The pyrrolidine-2,5-dione ring can undergo hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives.
Reaction | Conditions | Product |
---|---|---|
Acidic hydrolysis | HCl (6M), reflux, 12 hours | 2-(4-Methoxyphenylamino)succinic acid |
Basic hydrolysis | NaOH (2M), 80°C, 6 hours | Disodium salt of succinic acid derivative |
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to ring cleavage.
Nucleophilic Substitution at the Aromatic Ring
The methoxy groups direct electrophilic substitution to the para and meta positions.
Reaction | Reagents/Conditions | Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivative at meta position |
Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Bromo-substituted derivative at para position |
Key Insight : Methoxy groups activate the ring, favoring electrophilic substitution at positions ortho/para to the substituent.
Oxidation and Reduction Reactions
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Oxidation : The anilino group (-NH-) can be oxidized to a nitroso (-NO) or nitro (-NO₂) group using strong oxidizing agents like KMnO₄.
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Reduction : The carbonyl groups in the succinimide ring may be reduced to secondary alcohols using NaBH₄ or LiAlH₄.
Reaction Type | Reagents | Outcome |
---|---|---|
Oxidation of -NH- | KMnO₄, H₂SO₄, 60°C | Formation of nitroso intermediate |
Carbonyl reduction | LiAlH₄, THF, 0°C → RT | Pyrrolidine diol derivative |
Condensation and Cyclization Reactions
The anilino group can participate in Schiff base formation or cyclocondensation with aldehydes/ketones.
Reaction | Conditions | Product |
---|---|---|
Schiff base formation | Benzaldehyde, EtOH, reflux | Imine-linked benzylidene derivative |
Cyclocondensation | Acetylacetone, HCl catalyst | Tetracyclic fused heterocycle |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of related pyrrolidine-2,5-diones suggests decomposition above 250°C, releasing CO and CO₂ due to imide ring breakdown .
Comparative Reactivity with Analogues
The presence of dual methoxy groups enhances electron density, increasing susceptibility to electrophilic attack compared to non-substituted succinimides.
Compound | Electrophilic Substitution Rate | Nucleophilic Reactivity |
---|---|---|
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | High | Moderate |
1-Phenylpyrrolidine-2,5-dione | Low | High |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties. A comparative study highlighted the efficacy of similar compounds against various pathogens:
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
This compound | Escherichia coli | 17 |
This compound | Staphylococcus aureus | 15 |
These results suggest that structural modifications can significantly influence antimicrobial efficacy, making this compound a candidate for developing new antibacterial agents.
Anticancer Properties
In vitro studies have shown that certain analogs of pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, research demonstrated that some derivatives exhibited promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .
The cytotoxicity observed may be attributed to the compound's ability to interact with cellular receptors or enzymes involved in cancer pathways, leading to apoptosis in cancer cells.
Anti-inflammatory Effects
Pyrrolidine derivatives have also been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases. The mechanism may involve the modulation of signaling pathways associated with inflammation.
Antimicrobial Screening
A series of experiments were conducted to synthesize and screen various pyrrolidine derivatives for their antimicrobial activity. The results indicated that specific substitutions on the pyrrolidine ring significantly impacted their effectiveness against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Assays
In studies involving human cancer cell lines, certain pyrrolidine derivatives demonstrated notable cytotoxic effects. Structural variations were found to optimize their therapeutic potential, highlighting the importance of chemical modifications in drug design .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione might include other pyrrolidine derivatives with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into its potential advantages and limitations.
Biological Activity
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O4, with a molar mass of 302.33 g/mol. The compound features a pyrrolidine ring substituted with methoxy and aniline groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in cancer cell proliferation and invasion processes.
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2,5-diones exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma cells .
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MDA-MB-231 | 10-20 | Inhibition of MMP-9 activity | |
PDAC | 15-25 | Disruption of ERK signaling |
Case Studies
Several case studies highlight the biological relevance of pyrrolidine derivatives:
- Synergistic Effects in Cancer Treatment : A study investigated the combination of pyrrolidine derivatives with doxorubicin in MCF-7 breast cancer cells. Results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .
- Mechanistic Insights : Another study focused on the signaling pathways affected by these compounds. It was found that certain derivatives inhibited key pathways involved in cell migration and invasion, such as NF-κB and HIF1α signaling .
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)19-16-11-17(21)20(18(16)22)13-5-9-15(24-2)10-6-13/h3-10,16,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYFJYBMUDTHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.